
H-Phe-phe-OH
Overview
Description
H-Phe-Phe-OH (diphenylalanine) is a dipeptide composed of two phenylalanine residues linked by an amide bond. It is renowned for its exceptional ability to self-assemble into ordered nanostructures, such as nanotubes, nanospheres, and hydrogels, via non-covalent interactions (π-π stacking, hydrogen bonding, and hydrophobic effects) . This self-assembly is driven by its aromatic side chains and terminal charges, enabling applications in nanotechnology, drug delivery, tissue engineering, and biosensing .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides. The process can be optimized by adjusting reaction conditions such as temperature, solvent, and pH to enhance the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Phe-Phe-OH undergoes various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: The aromatic rings of phenylalanine can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and reduced derivatives.
Substitution: Halogenated phenylalanine derivatives.
Scientific Research Applications
H-Phe-Phe-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials, sensors, and bioelectronics
Mechanism of Action
H-Phe-Phe-OH exerts its effects through self-assembly into nanostructures. The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions facilitate the formation of stable nanostructures that can interact with biological molecules and cellular components .
Comparison with Similar Compounds
Key Properties :
- Structural Flexibility: Forms nanotubes in aqueous conditions, with morphologies (e.g., spheres, microrods) tunable via solvent or co-assembly techniques .
- Mechanical Strength: Nanotubes exhibit a Young’s modulus of ~19 GPa, surpassing many biological nanostructures .
- Biocompatibility : Demonstrated low cytotoxicity in drug delivery and tissue engineering studies .
The self-assembly and functional properties of H-Phe-Phe-OH are influenced by structural modifications. Below is a comparative analysis with key analogs:
Boc-Phe-Phe-OH
- Structural Difference : N-terminal Boc (tert-butyloxycarbonyl) protection removes the positive charge, altering intermolecular interactions .
- Self-Assembly: Forms tunable morphologies (tubular or spherical) depending on solvent polarity and presence of superparamagnetic iron oxide nanoparticles (SPIONs) .
- Mechanical Properties : Fibers formed with Boc-Phe-Phe-OH exhibit reduced Young’s modulus (e.g., ~10 GPa) compared to this compound due to weakened hydrogen bonding .
- Applications : Dual functionality in drug delivery and hyperthermia therapy when combined with SPIONs .
Fmoc-Phe-Phe-OH
- Structural Difference : N-terminal Fmoc (fluorenylmethyloxycarbonyl) group enhances π-π interactions and hydrophobicity .
- Self-Assembly : Forms rigid hydrogels (critical gelation concentration, CGC = 0.25 wt%) suitable for mimicking extracellular matrix (ECM) in bone tissue engineering .
- Applications : Used in 3D scaffolds with hydroxyapatite (HAP) to enhance mechanical properties and cell adhesion .
H-Phe-Phe-OMe
- Structural Difference : Methyl esterification at the C-terminus eliminates the negative charge, reducing solubility in polar solvents .
- Self-Assembly: Preferentially forms vesicles or fibrils instead of nanotubes, highlighting the role of terminal charges in morphology .
Heterochiral Tripeptides (e.g., H-D-Leu-Phe-Phe-OH)
- Structural Difference: Incorporation of D-amino acids alters chirality and stacking dynamics .
- Drug Delivery : Exhibits faster release kinetics for 5-fluorouracil (5-FU) compared to this compound due to weaker π-π interactions .
Comparative Data Tables
Table 1: Critical Gelation Concentration (CGC) of Dipeptide Derivatives
Table 2: Mechanical and Functional Properties
Compound | Young’s Modulus (GPa) | Key Interaction | Applications |
---|---|---|---|
This compound | 19 | π-π stacking, H-bonding | Nanotubes, drug delivery |
Boc-Phe-Phe-OH | 10 | Hydrophobic interactions | SPION-based hyperthermia |
Fmoc-Phe-Phe-OH | 15 | Enhanced π-π interactions | Tissue engineering scaffolds |
Key Research Findings
- Morphological Control: Co-assembly of this compound with non-dipeptides (e.g., Fmoc-Arg-OH) generates hybrid hydrogels with bone-regenerative properties .
- Drug Delivery: this compound nanotubes encapsulate 5-FU and fluorfenicol, achieving sustained release over 72 hours .
- Thermodynamics : Self-assembly transitions are enthalpically unfavorable but entropically favorable, akin to longer peptides .
Biological Activity
H-Phe-Phe-OH (also known as H-phenylalanine-phenylalanine-OH) is a dipeptide comprised of two phenylalanine residues. Its biological activity has garnered attention due to its potential applications in nanomedicine, drug delivery, and as a model compound for studying peptide self-assembly. This article explores the biological activities associated with this compound, including its role in self-assembly, interactions with biological systems, and implications for therapeutic applications.
This compound can be synthesized through various peptide coupling methods. The synthesis typically involves the protection of amino groups followed by coupling reactions. The resulting compound exhibits unique properties due to its aromatic structure, which facilitates π-π stacking interactions and hydrogen bonding, critical for its biological functions.
Self-Assembly and Nanostructure Formation
One of the most notable biological activities of this compound is its ability to self-assemble into nanostructures. The Phe-Phe motif is recognized for driving the formation of peptide-based nanostructures, such as nanotubes and hydrogels.
- Gelation Studies : Research indicates that this compound can form hydrogels under specific conditions. For instance, studies have shown that adjusting the pH can trigger gelation, which is essential for applications in drug delivery systems where sustained release is desired .
Parameter | Value |
---|---|
Critical Gelation Concentration (CGC) | 0.3–0.6 wt.% (3–6 mg/mL) |
pH for Gelation | 5.5 |
Interaction with Biological Systems
This compound has been implicated in various biological processes, including:
- Neuronal Signaling : The compound may influence neuronal signaling pathways, potentially affecting neurotransmitter release and synaptic plasticity .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
Study 1: Peptide Self-Assembly
A study investigating the self-assembly of peptides containing the Phe-Phe motif demonstrated that this compound could form stable nanostructures in aqueous environments. Using diffusion-ordered spectroscopy (DOSY), researchers observed that gelation was associated with a first-order phase transition, indicating a robust self-assembly mechanism .
Study 2: Antimicrobial Efficacy
In vitro experiments assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µM, suggesting potential therapeutic applications in treating infections .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing H-Phe-Phe-OH, and how do reaction conditions influence purity and yield?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers high purity (>95%) by using Fmoc- or Boc-protected phenylalanine residues, with coupling reagents like HBTU or DIC/HOBt. Critical parameters include solvent choice (e.g., DMF for SPPS), temperature (20–25°C), and deprotection steps (piperidine for Fmoc). Post-synthesis purification via reverse-phase HPLC with C18 columns and acetonitrile/water gradients is standard. Yield optimization requires monitoring coupling efficiency via Kaiser tests and minimizing racemization using additives like Oxyma .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- FTIR : Identifies amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bonds, confirming peptide backbone formation .
- HPLC-MS : Validates molecular weight (MW: 312.35 g/mol) and purity (>98%) using electrospray ionization (ESI) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves stereochemistry and confirms absence of D-isomers (critical for biological activity) .
Q. How is this compound utilized in studying amyloid aggregation mechanisms?
this compound serves as a model for β-sheet formation in amyloidogenic peptides. Researchers employ thioflavin T (ThT) fluorescence assays to monitor aggregation kinetics and transmission electron microscopy (TEM) to visualize fibril morphology. Concentration-dependent studies (10–100 µM in PBS, pH 7.4) reveal nucleation-elongation mechanisms, with data analyzed via sigmoidal curve fitting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported aggregation behavior of this compound under varying pH and ionic strength?
Conflicting data often arise from buffer composition (e.g., phosphate vs. Tris) and trace metal ions. To address this:
- Use chelating agents (e.g., EDTA) to eliminate metal interference.
- Conduct circular dichroism (CD) spectroscopy to correlate secondary structure (β-sheet vs. random coil) with environmental conditions.
- Apply dynamic light scattering (DLS) to quantify hydrodynamic radius changes during aggregation .
Q. What experimental design principles ensure reproducibility in this compound-based polymer synthesis?
When using this compound as an initiator for ring-opening polymerization (ROP) of lactides:
- Control monomer-to-initiator ratios (e.g., 50:1) to regulate polymer chain length (Mn: 5–20 kDa).
- Monitor reaction progress via ¹H NMR (disappearance of lactide δ 5.0 ppm signal).
- Characterize thermal properties with differential scanning calorimetry (DSC) to confirm crystallinity (Tm: 160–180°C) and degradation profiles (TGA) .
Q. How can computational modeling complement experimental studies of this compound self-assembly?
Molecular dynamics (MD) simulations (AMBER or GROMACS) predict aggregation pathways by analyzing free energy landscapes. Key steps:
- Build initial structures with PyMOL or Avogadro.
- Simulate solvated systems (TIP3P water, 100 ns trajectories).
- Use clustering algorithms (e.g., k-means) to identify dominant conformers. Validate with experimental CD or TEM data .
Q. What strategies mitigate batch-to-batch variability in this compound for in vitro neurotoxicity assays?
- Standardize synthesis protocols (e.g., SPPS with automated synthesizers).
- Pre-treat peptides with size-exclusion chromatography (SEC) to remove oligomers.
- Include positive controls (e.g., Aβ1-42) and negative controls (scrambled-sequence peptides) in cell viability assays (MTT/CellTiter-Glo) .
Q. Methodological Guidance
Q. How to design a robust study investigating this compound interactions with lipid bilayers?
- Prepare giant unilamellar vesicles (GUVs) with POPC/cholesterol (7:3 ratio).
- Use fluorescence microscopy (e.g., Laurdan dye) to monitor membrane fluidity changes.
- Quantify peptide insertion via surface plasmon resonance (SPR) with immobilized lipid bilayers .
Q. What statistical approaches are optimal for analyzing dose-response data in this compound cytotoxicity studies?
- Fit data to a four-parameter logistic model: .
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report IC₅₀ values with 95% confidence intervals (n ≥ 3 replicates) .
Q. How to optimize this compound solubility for in vivo pharmacokinetic studies?
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZIWHRNKRBEOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-40-4 | |
Record name | Phenylalanylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2577-40-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenyl-N-(3-phenyl-L-alanyl)-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.